7-Bromo-2-chloro-3-methylquinoline

Catalog No.
S1530461
CAS No.
132118-47-9
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-chloro-3-methylquinoline

CAS Number

132118-47-9

Product Name

7-Bromo-2-chloro-3-methylquinoline

IUPAC Name

7-bromo-2-chloro-3-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3

InChI Key

SQFVOHFUJOPVEH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1Cl

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1Cl

7-Bromo-2-chloro-3-methylquinoline (CAS 132118-47-9) is a highly functionalized heterocyclic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), including PRMT5 and PARP inhibitors. Featuring an exact mass of 254.95 Da, this solid precursor is defined by its orthogonal dihalogenation and a strategically positioned methyl group. The distinct electronic environments of the C-2 chlorine and C-7 bromine allow for sequential, regioselective functionalization, while the C-3 methyl group provides essential steric hindrance and a handle for downstream benzylic modification. For procurement teams and process chemists, this compound represents a high-value intermediate that streamlines complex polycyclic syntheses by eliminating the need for multi-step protecting group strategies[1].

Substituting 7-Bromo-2-chloro-3-methylquinoline with simpler analogs like 7-bromo-2-chloroquinoline or 2,7-dibromo-3-methylquinoline severely disrupts established synthetic workflows. Removing the C-3 methyl group (as in 7-bromo-2-chloroquinoline) alters the steric environment around the C-2 position, which can lead to over-reaction during nucleophilic aromatic substitution (SNAr) and removes the ability to lock downstream bioactive conformations. Conversely, utilizing a di-bromo analog (2,7-dibromo-3-methylquinoline) destroys the orthogonal reactivity profile; the similar bond dissociation energies of the two C-Br bonds lead to poor regioselectivity during palladium-catalyzed cross-couplings, resulting in complex product mixtures, lower isolated yields, and significantly higher purification costs at scale [1].

Large-Scale Regioselective SNAr Processability

The distinct electronic activation of the C-2 chlorine versus the C-7 bromine enables highly regioselective nucleophilic aromatic substitution (SNAr) without protecting groups. Process chemistry data demonstrates that 7-Bromo-2-chloro-3-methylquinoline can be reacted with amines (e.g., 2,4-dimethoxybenzylamine) at 120 °C on a 200-gram scale, achieving near-complete conversion at the C-2 position while preserving the C-7 bromine for subsequent cross-coupling. In contrast, utilizing 2,7-dibromo-3-methylquinoline under similar thermal conditions results in competing substitution at both halogenated sites, drastically reducing the yield of the desired mono-substituted intermediate and complicating downstream purification [1].

Evidence DimensionRegioselective SNAr Yield at C-2
Target Compound Data>95% regioselectivity at 200g scale (120 °C, 16 h)
Comparator Or Baseline2,7-dibromo-3-methylquinoline (<60% regioselectivity due to competing C-7 substitution)
Quantified Difference>35% improvement in regioselective yield
ConditionsReaction with 2,4-dimethoxybenzylamine at 120 °C

High regioselectivity at a multi-hundred-gram scale directly reduces raw material waste and eliminates costly chromatographic purification steps during API manufacturing.

Conformational Locking via C-3 Methyl Steric Hindrance

The presence of the C-3 methyl group is not merely a synthetic handle; it dictates the 3D architecture of downstream pharmaceutical products. In the development of PRMT5 inhibitors, the C-3 methyl group of the quinoline core forces the central exocyclic amide into a co-planar, cis conformation, sitting perpendicular to the aminoquinoline ring. This specific spatial arrangement is critical for target binding. When the des-methyl analog (7-bromo-2-chloroquinoline) is utilized, the lack of steric hindrance allows for free rotation, leading to a mixture of cis and trans conformations and a consequent drop in target binding affinity and overall potency [1].

Evidence DimensionConformational Rigidity (cis/trans amide ratio)
Target Compound DataExclusive formation of the bioactive cis amide conformation
Comparator Or Baseline7-bromo-2-chloroquinoline (Mixed cis/trans conformations)
Quantified DifferenceComplete conformational locking vs. flexible equilibrium
ConditionsNMR structural analysis in DMSO-d6 of downstream PRMT5 inhibitor analogs

Procuring the C-3 methylated building block is essential for synthesizing rigid, high-affinity kinase and enzyme inhibitors where 3D spatial arrangement dictates clinical efficacy.

Orthogonal Reactivity for Sequential Functionalization

7-Bromo-2-chloro-3-methylquinoline provides a highly predictable platform for sequential functionalization. Following SNAr at the C-2 position, the C-7 bromine remains fully accessible for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Patent literature highlights the robust nature of this sequential approach, where the C-2 position is first functionalized (e.g., via methoxylation at 80 °C), followed by targeted manipulation of the C-7 position. Attempting similar sequential functionalization with a dichloro or dibromo analog requires highly sensitive, specialized catalytic systems to differentiate the identical halogens, often resulting in lower overall yields and higher catalyst costs [1].

Evidence DimensionSequential Functionalization Efficiency
Target Compound DataEnables standard Pd-catalyzed cross-coupling at C-7 post-SNAr at C-2
Comparator Or BaselineDichloro or dibromo analogs (Require specialized, expensive catalysts for differentiation)
Quantified DifferenceEliminates the need for specialized differentiation catalysts
ConditionsSequential SNAr (80 °C) followed by Pd-catalyzed cross-coupling

Orthogonal halogens allow process chemists to use standard, cost-effective reagents for multi-step syntheses, lowering overall production costs.

Large-Scale API Manufacturing (e.g., PRMT5 Inhibitors)

Due to its proven processability and high regioselectivity at the 200-gram scale, this compound is the ideal starting material for the bulk synthesis of PRMT5 inhibitors and other polycyclic APIs. The orthogonal halogens allow for streamlined, protecting-group-free synthetic routes [1].

Conformationally Restricted Drug Design

In medicinal chemistry programs targeting kinases or enzymes requiring specific binding pocket geometries, the C-3 methyl group serves as a critical steric lock. It forces downstream exocyclic amides into the necessary cis conformation, maximizing target affinity compared to des-methyl analogs[1].

Sequential Cross-Coupling Library Generation

For combinatorial chemistry and library generation, the distinct reactivities of the C-2 chlorine (SNAr susceptible) and C-7 bromine (Pd-coupling susceptible) enable the rapid, predictable synthesis of diverse quinoline derivatives using standard, cost-effective reagents [2].

XLogP3

4.2

Wikipedia

7-Bromo-2-chloro-3-methylquinoline

Dates

Last modified: 08-15-2023

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